1-Nonen-3-one

Aroma chemistry GC-Olfactometry Structure-odor relationships

1-Nonen-3-one (CAS 24415-26-7) is a nine-carbon α,β-unsaturated aliphatic ketone (enone class) with molecular formula C9H16O and molecular weight 140.23 g/mol. It is a combustible liquid with a boiling point of 85-87 °C at 35 Torr and a density of approximately 0.828 g/cm³.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 24415-26-7
Cat. No. B1220672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonen-3-one
CAS24415-26-7
Synonyms1-nonen-3-one
1-octen-3-one
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C=C
InChIInChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3
InChIKeyHILCQVNWWOARMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nonen-3-one (CAS 24415-26-7): Procurement Specifications and Baseline Characteristics


1-Nonen-3-one (CAS 24415-26-7) is a nine-carbon α,β-unsaturated aliphatic ketone (enone class) with molecular formula C9H16O and molecular weight 140.23 g/mol . It is a combustible liquid with a boiling point of 85-87 °C at 35 Torr and a density of approximately 0.828 g/cm³ . Organoleptically, the compound exhibits a pungent mushroom odor at 1.00% in dipropylene glycol, with an odor strength characterized as 'high' [1][2]. 1-Nonen-3-one is a trace-level, highly potent aroma-active compound identified in various food matrices and headspace volatiles, functioning as both a flavoring agent and a semiochemical [3][4].

Trace-level aroma-active compound. Fits flavor reconstitution, off-flavor identification, and high-potency sensory impact studies.
Homologous series potency apex. Reported as the most potent C5-C13 1-alken-3-one for mushroom/metallic notes; potency is not monotonic with chain length.
Semiochemical research fit. Documented insect chemical communication function; distinct species-specific profiles vs. other 1-alken-3-ones.

Why Generic Substitution Fails for 1-Nonen-3-one: Procurement Risks in Potency and Specificity


In-class substitution of 1-Nonen-3-one with other 1-alken-3-ones or similar ketones is scientifically unsound due to its unique position at the potency apex of its homologous series [1]. Procurement of alternatives such as 1-octen-3-one (C8), 1-hepten-3-one (C7), or 1-decen-3-one (C10) fails to replicate the sensory impact achieved at equivalent usage levels, as odor potency and threshold perception are not monotonic with chain length [1]. Furthermore, 1-Nonen-3-one and 1-Octen-3-one co-occur as trace impact odorants in multiple matrices but exhibit differential reactivity with matrix constituents (e.g., nitrogen compounds), meaning substitution alters not only perceived intensity but also the stability and temporal evolution of the sensory profile [2][3].

1-Nonen-3-one (C9)
Most potent in C5-C13 series; odor potency and threshold perception are not monotonic with chain length.
1-Octen-3-one (C8)
May deplete via adduct formation with nitrogen compounds (glycine, glutathione) in wine/protein matrices; C9 not reported to react.
C7/C10/C11 1-alken-3-ones
Lower potency; semiochemical profiles may differ; cannot assume equivalent sensory or behavioral outcomes without species-specific validation.

Quantitative Evidence Guide: 1-Nonen-3-one Differentiated Performance Data vs. Comparators


Odor Potency Maximization: 1-Nonen-3-one as the Most Potent C5-C13 1-Alken-3-one

In a systematic homologous series analysis of 1-alken-3-ones spanning C5 to C13 chain lengths evaluated by GC-Olfactometry, 1-Nonen-3-one (C9) was identified as the most potent compound among the entire series [1]. The mushroom-like aroma character was maintained across the series, but odor potency was not monotonic with chain length; 1-Nonen-3-one exhibited the highest potency, significantly exceeding that of both shorter-chain analogues (1-hepten-3-one, C7) and longer-chain homologues (1-decen-3-one, C10; 1-undecen-3-one, C11) [1].

Odor Potency Maximization
Head-to-head
Most potent compound in C5-C13 1-alken-3-one homologous series (GC-O).
Supports potency ranking review; C9 potency exceeds C7, C10, C11 homologues.
Potency is not monotonic with chain length; qualitative ranking from GC-Olfactometry.
Aroma chemistry GC-Olfactometry Structure-odor relationships Flavor science

Relative Potency vs. Co-occurring Volatiles: 1-Nonen-3-one ≥10× More Potent than Other FeSO4 Headspace Volatiles

In headspace analysis of ferrous sulfate (FeSO4) solutions—a model for metallic sensory perception—SPME-GC-Olfactometry identified 1-Nonen-3-one and 1-Octen-3-one as the primary metallic-smelling odorants [1]. Dilution experiments revealed that 1-Nonen-3-one was at least 10 times more potent than any other odorant released from the FeSO4 solutions [1]. This finding demonstrates that among the complex mixture of volatiles generated by lipid oxidation in the presence of iron, 1-Nonen-3-one exerts a disproportionately dominant sensory contribution relative to co-occurring trace volatiles.

Potency vs. Co-occurring Volatiles
Head-to-head
≥10-fold more potent than any other FeSO4 headspace odorant (SPME-GC-O).
Dominant sensory contribution in complex lipid oxidation matrices.
Data from FeSO4 model at 22°C and 37°C.
Metal perception Lipid oxidation GC-Olfactometry Sensory science

Differential Reactivity with Nitrogen Compounds: 1-Nonen-3-one vs. 1-Octen-3-one in Wine Matrices

In a study identifying impact odorants responsible for fresh mushroom off-flavor in wines, both 1-Nonen-3-one and 1-Octen-3-one were identified as trace compounds eliciting mushroom-like aroma [1]. Critically, the study demonstrated that addition of nitrogen compounds (glycine or glutathione) to altered wines led to significantly lower concentrations of 1-Octen-3-one and diminished fresh mushroom smell, with the formation of adducts between 1-Octen-3-one and glycine/glutathione confirmed by LC-MS and NMR [1]. 1-Nonen-3-one was quantified and identified as a key odoriferous zone contributor, but the reported adduct formation and concentration reduction upon nitrogen compound addition were specific to 1-Octen-3-one [1].

Differential Reactivity (N)
Head-to-head
1-Octen-3-one forms adducts with glycine/glutathione; 1-Nonen-3-one no reported adduct formation.
May offer different stability in nitrogen-rich matrices; supports matrix-specific selection.
Wine matrix and model medium; LC-MS, NMR confirmation of 1-Octen-3-one adducts.
Wine chemistry Off-flavor management Adduct formation Sensory stability

Heating-Induced Aroma Enhancement: ≥5-fold Increase in Charm upon Heating

In a study using a retronasal aroma simulator and gas chromatography-olfactometry to evaluate the effects of heating and cream addition on fresh raspberry aroma, 1-Nonen-3-one and 1-Octen-3-one both showed at least 5-fold increases in Charm (a measure of odor potency × duration) upon heating [1]. This class-level behavior distinguishes these 1-alken-3-ones from other aroma compound classes that may show lesser or no heat-induced enhancement. The substantial Charm increase indicates that thermal processing amplifies the sensory contribution of 1-Nonen-3-one in food and beverage applications.

Heating-Induced Amplification
Cross-study
≥5-fold Charm increase upon heating in raspberry matrix (retronasal aroma simulator).
Thermal processing may amplify sensory contribution; supports thermal application fit.
Similar class-level behavior observed for 1-Octen-3-one.
Thermal processing Flavor release Aroma enhancement Food science

Mushroom Off-Flavor Management: Quantifiable Concentrations in Altered Wines

In wines exhibiting fresh mushroom off-flavor, 1-Nonen-3-one was quantified at concentrations sometimes well above its detection and recognition olfactory thresholds [1]. This quantitative evidence demonstrates that 1-Nonen-3-one is not merely present at trace levels but reaches concentrations sufficient to exert significant sensory impact in real-world food matrices. The study utilized a multidimensional gas chromatography technique coupled to olfactometry and mass spectrometry detection (MDGC-MS/O) to achieve quantification of this trace-level impact compound [1].

Off-Flavor Marker Quantification
Supporting evidence
Quantified in altered wines at concentrations well above olfactory detection/recognition thresholds.
Analytically actionable marker for off-flavor monitoring; supports QC standard use.
MDGC-MS/O analysis; threshold values not specified in source.
Off-flavor detection Wine quality Quantitative analysis Sensory thresholds

Semiochemical Function: Species-Specific Chemical Communication in Insects

1-Nonen-3-one is documented in The Pherobase as a semiochemical compound utilized by specific insect species in their chemical communication systems [1]. This functional role as a behavior-modifying chemical is not shared universally across all 1-alken-3-ones; each homologue may exhibit distinct biological activity profiles depending on the target species' olfactory receptor tuning. The compound's presence in semiochemical databases indicates its relevance for insect chemical ecology research and potential applications in integrated pest management.

Semiochemical Function
Class-level
Documented insect chemical communication role in The Pherobase database.
Species-specific signaling; distinct from homologues; requires species validation.
Quantitative behavioral response data not available; database inference.
Chemical ecology Pest management Semiochemistry Insect behavior

High-Value Application Scenarios for 1-Nonen-3-one Based on Quantified Evidence


Flavor and Fragrance Formulations Requiring Maximum Mushroom-Note Potency at Minimal Dosage

Given that 1-Nonen-3-one is the most potent compound among the C5-C13 1-alken-3-one homologous series [1], this compound is the optimal procurement choice for formulators seeking to achieve mushroom, pungent, or metallic sensory notes at the lowest possible usage level. Alternatives such as 1-Octen-3-one or 1-Hepten-3-one would require higher inclusion rates to achieve equivalent sensory impact, increasing cost-in-use and potentially introducing unwanted secondary odor notes.

Thermally Processed Foods and Beverages Requiring Heat-Stable Aroma Impact

The documented ≥5-fold increase in Charm value upon heating [2] makes 1-Nonen-3-one a strategically valuable ingredient for products undergoing thermal processing (e.g., baked goods, roasted coffee, retorted soups, pasteurized dairy). Unlike thermally labile aroma compounds that degrade or volatilize, 1-Nonen-3-one's sensory contribution is amplified by heat, ensuring robust flavor delivery in the finished product.

Nitrogen-Rich Food and Beverage Matrices Requiring Chemically Stable Mushroom/Metallic Notes

In applications containing free amino acids, peptides, or proteins (e.g., fermented beverages, dairy products, meat analogs, protein-fortified formulations), 1-Nonen-3-one offers a critical stability advantage over 1-Octen-3-one. The latter forms adducts with glycine and glutathione, leading to concentration depletion and diminished sensory impact over time [3]. 1-Nonen-3-one is not reported to undergo this depletion pathway, ensuring consistent sensory performance throughout product shelf life.

Analytical Standards for Off-Flavor Detection and Quality Control in Beverage Production

As a quantifiable impact odorant detected at concentrations exceeding sensory thresholds in wines exhibiting mushroom off-flavor [3], 1-Nonen-3-one is an essential analytical reference standard for beverage quality control laboratories. Procurement of high-purity 1-Nonen-3-one enables accurate calibration of MDGC-MS/O systems for off-flavor monitoring and root-cause analysis in wine, beer, and other fermented beverage production.

Application
Selection Property
Validation Focus
Flavor/fragrance potency optimization
Potency ranking review within homologous series
Sensory threshold and dose-response at minimal usage levels
Thermally processed food and beverage research
Heat-induced aroma amplification profile
Post-processing flavor impact and thermal stability validation
Nitrogen-rich matrix flavor stability studies
Differential reactivity with amino compounds
Shelf-life sensory consistency vs. depletion-prone alternatives
Beverage off-flavor QC and monitoring
Quantifiable trace-level marker in real matrices
MDGC-MS/O calibration and threshold-level quantification
Insect semiochemical and chemical ecology research
Species-specific semiochemical database entry
Behavioral assay validation for target species
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